molecular formula C14H20BNO4 B1504857 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate CAS No. 959756-37-7

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate

Cat. No. B1504857
CAS RN: 959756-37-7
M. Wt: 277.13 g/mol
InChI Key: BZYYBVDLVNHJEM-UHFFFAOYSA-N
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Description

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate, also known as TMDP, is a boron-containing compound that has gained attention in scientific research due to its unique properties. TMDP has been studied for its potential use in a variety of applications, including as a catalyst in organic synthesis and as a fluorescent probe for detecting biological molecules.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds.

Mode of Action

The mode of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate is likely related to its boron-containing functional group. This group can participate in borylation reactions, which involve the formation of a bond between a carbon atom and a boron atom . In the presence of a palladium catalyst, these compounds can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .

Biochemical Pathways

The compound’s boron-containing group can be involved in various organic reactions, including the suzuki-miyaura coupling . This reaction is a type of cross-coupling reaction, which is a key process in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate is its versatility as a catalyst in organic synthesis. This compound has been shown to be effective in a variety of reactions, and can be easily synthesized using a variety of methods. Additionally, this compound is relatively non-toxic and has low cytotoxicity, making it a promising candidate for use in biological applications.
One limitation of this compound is its sensitivity to air and moisture. This compound must be stored and handled under an inert atmosphere to prevent degradation. Additionally, this compound can be difficult to purify due to its low solubility in common organic solvents.

Future Directions

There are several future directions for research on (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and scalable. Another area of research could focus on the use of this compound as a catalyst in new reactions, and the optimization of reaction conditions for existing reactions.
In addition, further research could be done on the use of this compound as a fluorescent probe for detecting biological molecules. This could involve the development of new this compound derivatives with improved binding affinity and selectivity for specific molecules.
Overall, this compound is a promising compound with potential applications in a variety of scientific research areas. Further research is needed to fully understand its properties and potential uses.

Scientific Research Applications

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the use of this compound as a catalyst in organic synthesis. This compound has been shown to be an effective catalyst in a variety of reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction.
Another area of research has focused on the use of this compound as a fluorescent probe for detecting biological molecules. This compound has been shown to be an effective probe for detecting proteins and nucleic acids, and has potential applications in the development of biosensors and diagnostic tools.

properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-10(17)18-9-12-8-11(6-7-16-12)15-19-13(2,3)14(4,5)20-15/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYYBVDLVNHJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678197
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959756-37-7
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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